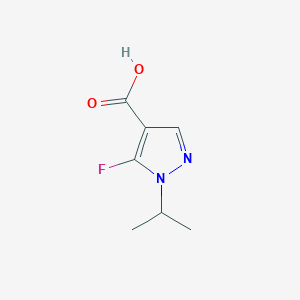

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound It belongs to the class of pyrazoles, which are five-membered ring structures containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.

Análisis De Reacciones Químicas

Acid Chloride Formation

The carboxylic acid group undergoes chlorination to form the corresponding acyl chloride, a critical intermediate for further derivatization.

Reaction Conditions

-

Reagents : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or silicon tetrachloride (SiCl₄) with Lewis acids (e.g., AlCl₃) .

-

Solvent : Solvent-free or dichloromethane.

Typical Yield : >85% purity with minimal byproducts .

Application : The resulting acyl chloride is pivotal in synthesizing fungicides and agrochemicals.

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing solubility for pharmacological applications.

Reaction Conditions

-

Reagents : Ethanol, methanol, or higher alcohols with H₂SO₄ or HCl catalysis.

Example :

| Substrate | Alcohol | Catalyst | Product (Ester) | Yield (%) |

|---|---|---|---|---|

| Target compound | Ethanol | H₂SO₄ | Ethyl 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | 78–92 |

Key Insight : Microwave-assisted esterification reduces reaction time to <1 hour with comparable yields.

Amidation

The acid forms amides via coupling with amines, expanding its utility in medicinal chemistry.

Reaction Conditions

-

Reagents : Amines (e.g., benzylamine) with coupling agents like EDCI/HOBt or DCC.

-

Solvent : DMF or THF.

-

Temperature : Room temperature to 60°C.

Example :

| Amine | Coupling Agent | Product (Amide) | Yield (%) |

|---|---|---|---|

| Benzylamine | EDCI/HOBt | N-Benzyl-5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide | 65–80 |

Biological Relevance : Amide derivatives show enhanced pharmacokinetic properties in antifungal studies .

Decarboxylation

Thermal or basic conditions promote decarboxylation, yielding 5-fluoro-1-(propan-2-yl)-1H-pyrazole.

Reaction Conditions

-

Reagents : NaOH or KOH in aqueous ethanol.

-

Mechanism : Loss of CO₂ via radical or carbanion intermediates.

Application : The decarboxylated product serves as a precursor for halogenation or cross-coupling reactions.

Salt Formation

The carboxylic acid reacts with bases to form salts, improving stability for industrial formulations.

Reaction Conditions

-

Reagents : NaOH, KOH, or organic bases (e.g., triethylamine).

-

Solvent : Water or ethanol.

Example :

| Base | Product (Salt) | Solubility (mg/mL) |

|---|---|---|

| NaOH | Sodium 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | >50 (H₂O) |

Pyrazole Ring Functionalization

While the fluorine at position 5 is relatively inert, the pyrazole ring undergoes electrophilic substitution under harsh conditions:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives (limited data) .

-

Sulfonation : Oleum (20% SO₃) at 100°C introduces sulfonic acid groups (theoretical; no experimental reports) .

Mechanistic Insights

-

Acid Chloride Formation : Proceeds via nucleophilic attack of Cl⁻ on the protonated carbonyl, followed by SO₂/CO₂ elimination (SOCl₂) or Lewis acid-mediated chloride exchange (SiCl₄) .

-

Amidation : Coupling agents activate the carboxylate, enabling nucleophilic amine attack.

This compound’s versatility in forming derivatives underscores its importance in synthetic organic chemistry and agrochemical development. Experimental protocols prioritize mild conditions to preserve the pyrazole ring’s integrity while maximizing functional group transformations .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The chemical structure of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a fluorine atom and a carboxylic acid group, contributing to its distinct chemical reactivity.

Biological Activities

The compound exhibits significant biological activities, making it valuable for various applications:

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, demonstrate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Anticancer Activity

The anticancer potential has been explored through various studies:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative effects.

Applications in Scientific Research

This compound has a wide range of applications in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex fluorinated compounds. |

| Biology | Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. |

| Medicine | Explored in drug development, particularly in designing enzyme inhibitors for therapeutic purposes. |

| Industry | Utilized in producing agrochemicals and pharmaceuticals due to its unique chemical properties. |

Case Studies

Several case studies highlight the efficacy of this compound:

Study on Anticancer Activity

A study evaluated the effects of various pyrazole derivatives on A549 cells, revealing varying degrees of cytotoxicity that indicate structure-activity relationships critical for drug design.

Antimicrobial Screening

Another investigation utilized broth microdilution techniques to assess antimicrobial properties against multidrug-resistant pathogens, demonstrating promising activity against resistant strains.

Mecanismo De Acción

The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

- 5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-methanol

Uniqueness

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and applications in various fields.

1. Chemical Structure and Synthesis

The compound features a pyrazole ring with a fluorine atom and a carboxylic acid group, which contributes to its distinct chemical reactivity. The synthesis typically involves:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Carboxylation : The introduction of the carboxylic acid group is often accomplished via carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

2.1 Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values in these studies suggest significant antiproliferative effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, modulating biological pathways relevant to cancer and microbial resistance .

3. Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on A549 cells, revealing that compounds with similar structures exhibited varying degrees of cytotoxicity, indicating structure-activity relationships critical for drug design .

- Antimicrobial Screening : Another investigation utilized broth microdilution techniques to assess the antimicrobial properties against multidrug-resistant pathogens, demonstrating that certain derivatives showed promising activity against resistant strains .

4. Applications

This compound is being explored for various applications:

Propiedades

IUPAC Name |

5-fluoro-1-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWWNHCOEUXJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.